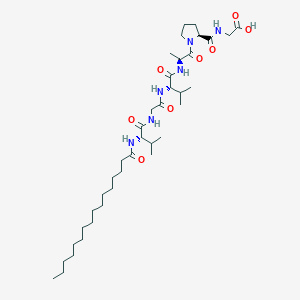

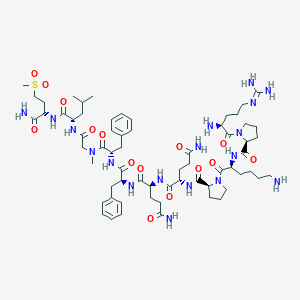

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2

Overview

Description

[Sar9] Substance P is a synthetic analog of the naturally occurring neuropeptide Substance P. It is an effective and selective agonist for the neurokinin-1 receptor, which is involved in various physiological processes, including pain transmission, inflammation, and immune responses . Substance P is an undecapeptide, meaning it is composed of a chain of 11 amino acid residues .

Mechanism of Action

Target of Action

[Sar9] Substance P, also known as Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2, is an effective and selective agonist for the neurokinin-1 (NK1) receptors . These receptors are found throughout the body, including in the airways of humans and many other species .

Mode of Action

The compound interacts with its primary target, the NK1 receptor, to stimulate cellular growth in cell culture . It has also been shown to promote wound healing of non-healing ulcers in humans and reverse diabetes in mice .

Biochemical Pathways

Substance P is part of the tachykinin family of neuropeptides and acts as a neurotransmitter or neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NK1, NK2, and NK3 . The biological effects of Substance P are mainly mediated through the NK1 receptor .

Pharmacokinetics

It’s known that the compound is a small molecule and is under investigation for use in treating acute respiratory distress syndrome (ards) and viral infection .

Result of Action

The activation of the NK1 receptor by [Sar9] Substance P has been shown to stimulate cellular growth . It can promote wound healing of non-healing ulcers in humans and has also been shown to reverse diabetes in mice .

Biochemical Analysis

Biochemical Properties

[Sar9] Substance P is known for its high affinity and selectivity towards the NK1 receptor. This interaction is pivotal in mediating its biological effects. The compound binds to the NK1 receptor, a G-protein coupled receptor, leading to the activation of intracellular signaling pathways. This binding triggers a cascade of biochemical reactions, including the activation of phospholipase C, which subsequently leads to the production of inositol trisphosphate and diacylglycerol . These molecules play a significant role in calcium mobilization and protein kinase C activation, respectively.

Cellular Effects

[Sar9] Substance P exerts a wide range of effects on various cell types. In neurons, it enhances neurotransmitter release, thereby modulating pain perception and stress responses. In immune cells, it promotes the release of pro-inflammatory cytokines, contributing to inflammation . Additionally, [Sar9] Substance P influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of [Sar9] Substance P involves its binding to the NK1 receptor, which induces a conformational change in the receptor. This change activates the associated G-protein, leading to the activation of downstream signaling pathways. The binding of [Sar9] Substance P to the NK1 receptor also results in the internalization of the receptor, a process that regulates receptor sensitivity and availability . Furthermore, [Sar9] Substance P can modulate the activity of various enzymes, including protein kinases and phosphatases, which play critical roles in cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Sar9] Substance P can vary over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In vitro studies have shown that [Sar9] Substance P can induce immediate cellular responses, such as calcium mobilization and cytokine release, within minutes of exposure. Long-term effects, such as changes in gene expression and cell proliferation, can be observed over hours to days .

Dosage Effects in Animal Models

The effects of [Sar9] Substance P in animal models are dose-dependent. At low doses, the compound can effectively activate the NK1 receptor and induce physiological responses without causing significant adverse effects . At higher doses, [Sar9] Substance P can lead to toxic effects, including excessive inflammation and tissue damage. Threshold effects, where a minimal dose is required to elicit a response, have also been observed in various studies .

Metabolic Pathways

[Sar9] Substance P is involved in several metabolic pathways. It is primarily metabolized by peptidases, which cleave the peptide bonds and inactivate the compound . The metabolic products of [Sar9] Substance P can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Enzymes such as neutral endopeptidase and angiotensin-converting enzyme play significant roles in the degradation of [Sar9] Substance P .

Transport and Distribution

The transport and distribution of [Sar9] Substance P within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the brain, where it exerts its effects . The distribution of [Sar9] Substance P is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

[Sar9] Substance P is localized in specific subcellular compartments, including the cytoplasm and cell membrane. The compound’s activity and function are influenced by its localization, as it needs to interact with the NK1 receptor on the cell membrane to exert its effects . Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of [Sar9] Substance P, directing it to specific cellular compartments .

Preparation Methods

The synthesis of [Sar9] Substance P involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

[Sar9] Substance P undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide under oxidative conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[Sar9] Substance P has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It serves as a tool for investigating the role of neurokinin-1 receptors in various biological processes, including pain transmission and inflammation.

Medicine: It is used in research on pain management, neurodegenerative diseases, and cancer.

Industry: It is used in the development of new pharmaceuticals targeting neurokinin-1 receptors.

Comparison with Similar Compounds

[Sar9] Substance P is unique in its high selectivity and potency for the neurokinin-1 receptor compared to other similar compounds. Some similar compounds include:

Neurokinin A (NKA): Another member of the tachykinin family, which also acts on neurokinin receptors but has different receptor selectivity and physiological effects.

Neurokinin B (NKB): Similar to Substance P and Neurokinin A, but with distinct receptor interactions and biological functions.

Substance P analogs: Various analogs of Substance P have been synthesized to study structure-activity relationships and develop new therapeutic agents.

These compounds share structural similarities with [Sar9] Substance P but differ in their receptor selectivity, potency, and physiological effects, highlighting the uniqueness of [Sar9] Substance P in targeting the neurokinin-1 receptor.

Properties

IUPAC Name |

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMARLNZAQITWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407801 | |

| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1361.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-75-7 | |

| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

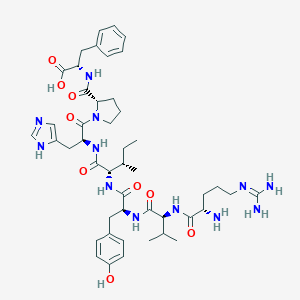

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B550158.png)

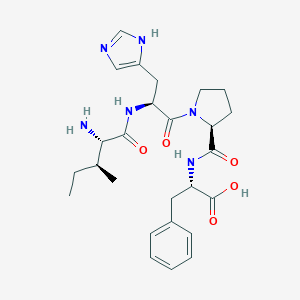

![[Pyr1]-Apelin-13](/img/structure/B550190.png)

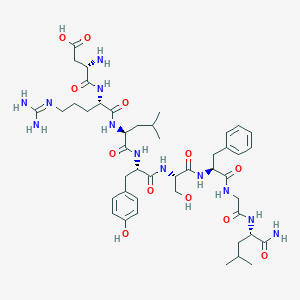

![[bAla8]-Neurokinin A(4-10)](/img/structure/B550203.png)

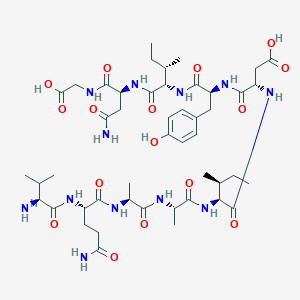

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)